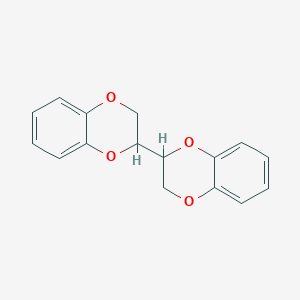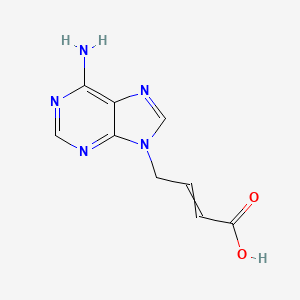![molecular formula C36H42O8 B14307092 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane CAS No. 113816-19-6](/img/structure/B14307092.png)
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is an organic compound that features a complex structure with multiple ether linkages and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane typically involves the reaction of 4-(benzyloxy)phenol with a tetraethylene glycol derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding simpler phenolic derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and aromatic rings may allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[4-(benzyloxy)phenoxy]-2-propanol: Shares similar benzyloxy groups but differs in the backbone structure.
1,2-Bis(benzyloxy)benzene: Contains benzyloxy groups on a simpler aromatic ring system.
Properties
CAS No. |
113816-19-6 |
|---|---|
Molecular Formula |
C36H42O8 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
1-phenylmethoxy-4-[2-[2-[2-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C36H42O8/c1-3-7-31(8-4-1)29-43-35-15-11-33(12-16-35)41-27-25-39-23-21-37-19-20-38-22-24-40-26-28-42-34-13-17-36(18-14-34)44-30-32-9-5-2-6-10-32/h1-18H,19-30H2 |
InChI Key |
ZNMMJIJGNUSVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCOCCOCCOCCOC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
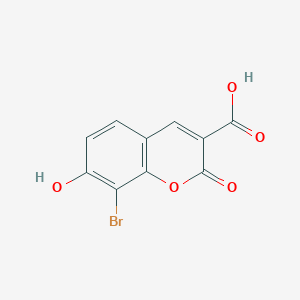
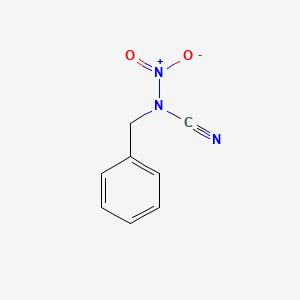
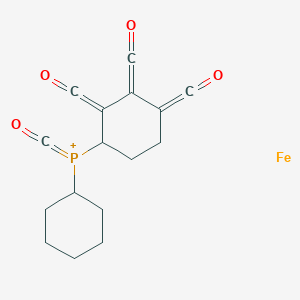
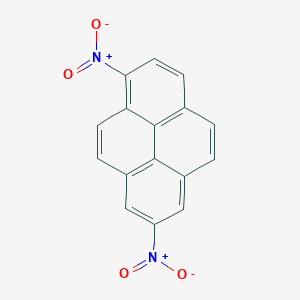
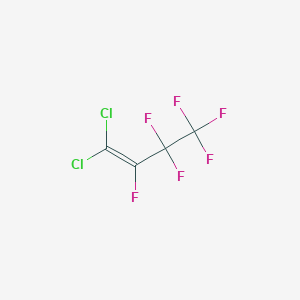
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

